molecular formula C13H10Cl2N2O B11956512 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea CAS No. 13208-68-9

1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea

Cat. No.: B11956512
CAS No.: 13208-68-9
M. Wt: 281.13 g/mol
InChI Key: KASPPLQOOHZAID-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is a substituted urea derivative characterized by two chlorinated aromatic rings attached to the urea backbone. The compound’s structure features a 2-chlorophenyl group at one nitrogen and a 4-chlorophenyl group at the other. This substitution pattern imparts distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

13208-68-9

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18)

InChI Key

KASPPLQOOHZAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline and 4-chloroaniline with phosgene or its derivatives. The reaction typically involves the following steps:

    Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.

    Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-chloroaniline to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-chloroaniline and 4-chloroaniline are the primary products.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Agent in Personal Care Products
Triclocarban is widely used as an antimicrobial ingredient in personal care products, such as antibacterial soaps and liquid hand washes. Its effectiveness against a broad spectrum of bacteria has led to its inclusion in many commercial formulations. However, concerns regarding its environmental impact have prompted studies on its toxicity to aquatic organisms and its potential to accumulate in the environment .

2. Insect Growth Regulator
Research indicates that 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, a derivative of triclocarban, acts as an insect growth regulator. It has been shown to have negligible toxicity to non-target organisms, making it a promising candidate for pest control in agricultural settings. Studies have demonstrated that while it effectively disrupts the growth of target insect species, it poses minimal risk to beneficial insects and humans .

3. Environmental Impact Studies
The environmental behavior of triclocarban has been extensively studied due to its widespread use. Assessments indicate that its degradation products, particularly 2-chlorobenzamide, may possess carcinogenic properties. Therefore, monitoring the concentration of these degradation products in different water systems is crucial for understanding the ecological risks associated with triclocarban use .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triclocarban in various formulations. Results showed that products containing triclocarban significantly reduced bacterial counts compared to control formulations without the compound. This underscores its role in enhancing hygiene and preventing infections .

Case Study 2: Environmental Toxicity Assessment
An environmental assessment conducted by NICNAS highlighted the potential risks associated with triclocarban's release into aquatic environments. The study found that while triclocarban is effective as an antimicrobial agent, it poses a high risk to aquatic life due to its toxicity. The findings prompted recommendations for stricter regulations on its use and disposal .

Case Study 3: Insect Growth Regulation
Research on the use of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea demonstrated its effectiveness as an insect growth regulator with minimal toxicity to non-target species. The study monitored the compound's impact on pest populations while assessing its safety profile for beneficial insects and humans. The results indicated a favorable balance between efficacy and safety, suggesting potential for broader agricultural applications .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. This dual interaction mechanism makes it a versatile compound in drug design and biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea can be contextualized by comparing it to analogs with variations in halogen type, substituent positions, or additional functional groups. Below is a detailed analysis:

Substituent Halogen Type and Position

Compound Name Structural Features Key Differences in Properties/Activity Reference
1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea 3-Cl and 4-Cl on phenyl rings Reduced steric hindrance compared to the 2-Cl isomer; higher solubility in polar solvents.
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea 2-Cl and 3-Cl on phenyl rings Altered electronic effects due to meta-substitution; lower binding affinity to kinase targets.
1-(4-Fluorophenyl)-3-(4-chlorophenyl)urea 4-F and 4-Cl on phenyl rings Fluorine’s electron-withdrawing effect enhances hydrogen bonding; improved pharmacokinetics.
1-(2,4-Dichlorophenyl)-3-phenylurea 2,4-Cl on one phenyl ring; unsubstituted phenyl on the other Increased lipophilicity (LogP ~4.2) but reduced selectivity due to lack of dual halogenation.

Impact of Additional Functional Groups

Compound Name Structural Features Key Differences in Properties/Activity Reference
1-(2-Chloroethyl)-3-(4-chlorophenyl)urea Chloroethyl group instead of chlorophenyl Alkylating agent with anticancer activity; higher toxicity but broader reactivity.
1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea Pyridinyl group replacing one chlorophenyl Enhanced water solubility (LogP ~1.8) and kinase inhibition due to nitrogen’s lone pair.
1-(2-Chlorophenyl)-3-(4-nitrophenyl)urea Nitro group at 4-position on phenyl ring Strong electron-withdrawing effect increases oxidative stress in biological systems.

Research Findings and Key Data

Physicochemical Properties

Property This compound 1-(4-Fluorophenyl)-3-(4-chlorophenyl)urea 1-(2,4-Dichlorophenyl)-3-phenylurea
Molecular Weight (g/mol) 297.1 281.7 277.1
LogP 3.9 3.2 4.2
Water Solubility (mg/L) 12.5 28.4 8.7
Melting Point (°C) 145–148 132–135 158–161

Biological Activity

1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea, commonly referred to as a member of the urea class of compounds, has garnered attention in medicinal chemistry due to its significant biological activity. This compound features two chlorinated phenyl groups attached to a central urea moiety, which influences its chemical reactivity and biological interactions. The molecular formula is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O, with a molecular weight of 281.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorophenyl groups enhance binding affinity through hydrophobic interactions, while the urea moiety facilitates hydrogen bond formation with target proteins. This dual interaction mechanism positions it as a versatile candidate for drug design and biochemical studies.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Antifungal Activity : Similar to its antibacterial properties, it has also been observed to inhibit fungal growth, making it a candidate for antifungal therapies.
  • Enzyme Inhibition : Studies suggest that it can inhibit certain enzymes, which may be relevant in the context of cancer and other diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy.
Environmental ImpactFound to exhibit antifungal and bacteriostatic properties; used in personal care products with implications for human health and environmental safety.
Antiparasitic PotentialIdentified as a lead compound with moderate potency against Cryptosporidium parasites, suggesting broader therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of chlorinated phenols with isocyanates or urea derivatives under controlled conditions. This process can utilize safer phosgene substitutes to minimize hazards associated with traditional synthesis methods.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that the unique arrangement of chlorinated phenyl groups in this compound confers distinct electronic and steric properties that enhance its biological activity compared to analogs with different substituents (e.g., bromine or fluorine) .

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